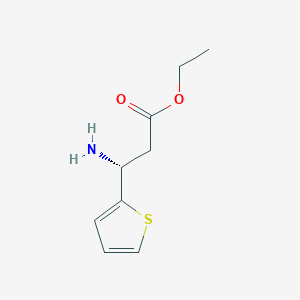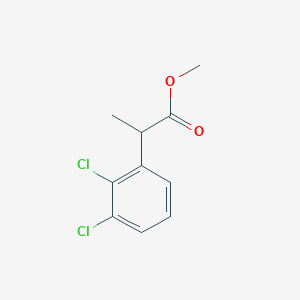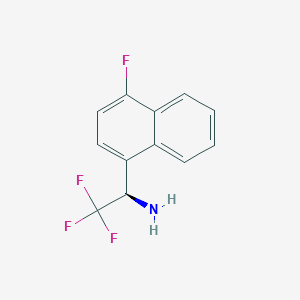
3'-DemethylicarisideE3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-DemethylicarisideE3 is a derivative of colchicine, a well-known alkaloid with significant pharmacological properties. Colchicine is primarily used for the treatment of gout and familial Mediterranean fever due to its anti-inflammatory and anti-mitotic effects . The structural modification of colchicine, such as the demethylation at the 3’ position, aims to enhance its therapeutic efficacy and reduce toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3’-DemethylicarisideE3 involves the microbial transformation of colchicine. Streptomyces griseus ATCC 13273 is used to catalyze the regio-selective demethylation of colchicine. The reaction is carried out in the presence of dimethylformamide (DMF) as a co-solvent, which significantly improves the yield of the desired product . The reaction conditions typically include incubation at a controlled temperature and pH to optimize the microbial activity.
Industrial Production Methods: Industrial production of 3’-DemethylicarisideE3 follows similar microbial transformation techniques but on a larger scale. The process involves the cultivation of Streptomyces griseus in bioreactors, ensuring optimal growth conditions and efficient conversion of colchicine to its demethylated derivative. The use of bioreactors allows for better control over reaction parameters and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-DemethylicarisideE3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinones, dihydro derivatives, and substituted analogs, each with distinct pharmacological properties.
Wissenschaftliche Forschungsanwendungen
3’-DemethylicarisideE3 has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing novel colchicine derivatives with potential therapeutic benefits.
Biology: The compound is used to study microtubule dynamics and cell division due to its anti-mitotic properties.
Medicine: Research focuses on its potential as an anti-cancer agent, given its ability to inhibit cell proliferation.
Industry: It is explored for its use in developing new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3’-DemethylicarisideE3 involves binding to tubulin, a protein that forms microtubules. By binding to tubulin, the compound disrupts microtubule polymerization, leading to cell cycle arrest at the metaphase stage. This disruption inhibits cell division and induces apoptosis in rapidly proliferating cells, making it a potential anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Colchicine: The parent compound with similar anti-inflammatory and anti-mitotic properties.
2-O-Demethylcolchicine: Another demethylated derivative with distinct pharmacological effects.
Thiocolchicoside: A semi-synthetic derivative used as a muscle relaxant.
Uniqueness: 3’-DemethylicarisideE3 is unique due to its specific demethylation at the 3’ position, which enhances its therapeutic profile by reducing toxicity while maintaining efficacy. This makes it a promising candidate for further drug development and research.
Eigenschaften
Molekularformel |
C25H34O11 |
|---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-6-[1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H34O11/c1-34-19-10-14(4-5-17(19)29)7-15(11-27)16-8-13(3-2-6-26)9-18(30)24(16)36-25-23(33)22(32)21(31)20(12-28)35-25/h4-5,8-10,15,20-23,25-33H,2-3,6-7,11-12H2,1H3/t15?,20-,21-,22+,23-,25+/m1/s1 |
InChI-Schlüssel |
HKRMHWZGXOILRA-RKDNGNSQSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)CC(CO)C2=C(C(=CC(=C2)CCCO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(CO)C2=C(C(=CC(=C2)CCCO)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
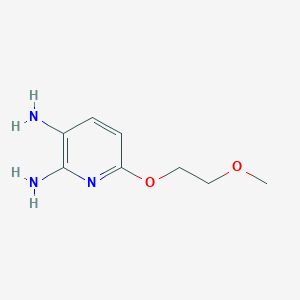
![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)
![3-(3-Benzo[1,3]dioxol-5-ylmethyl-4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid](/img/structure/B13070046.png)
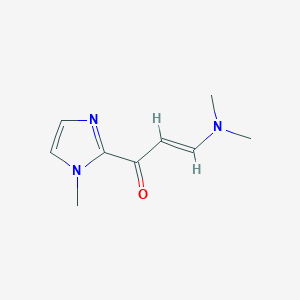

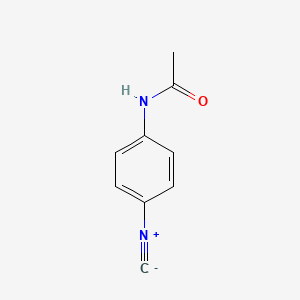
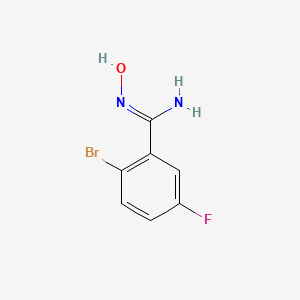
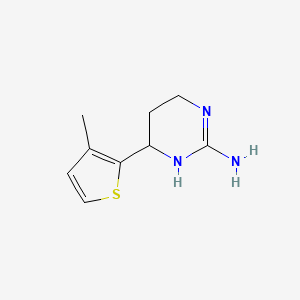
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)
